3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity Drug-likeness ADME

3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine (MW 190.20, C9H10N4O, XLogP3 1.5, TPSA 52.3 Ų) is a heterocyclic building block designed for medicinal chemistry. The 8-allyloxy handle enables rapid diversification via thiol-ene click chemistry or olefin metathesis – ideal for generating PROTAC candidates and focused kinase inhibitor libraries. Its pyrazine core provides a bidentate H-bond acceptor profile distinct from pyridazine isomers, while the balanced TPSA and zero H-bond donors position it favorably in CNS MPO space. The 8-allyloxy vector supports anticonvulsant pharmacophore exploration through modulation of voltage-gated sodium channels. Choose this scaffold for its synthetic versatility, favorable drug-like properties, and demonstrated utility in neuroinflammatory and anticonvulsant research programs.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 2167737-93-9
Cat. No. B2501924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine
CAS2167737-93-9
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2OCC=C
InChIInChI=1S/C9H10N4O/c1-3-6-14-9-8-12-11-7(2)13(8)5-4-10-9/h3-5H,1,6H2,2H3
InChIKeyJTDKNDVEKIQHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 2167737-93-9): Core Sourcing & Differentiation Guide


3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic small molecule (C9H10N4O, MW 190.20 g/mol) that belongs to the [1,2,4]triazolo[4,3-a]pyrazine family [1]. It features a methyl group at the 3-position and an allyloxy substituent at the 8-position of the fused bicyclic core. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology, with the allyloxy handle enabling further functionalization via click chemistry or olefin metathesis. Its computed physicochemical properties – XLogP3 of 1.5, topological polar surface area (TPSA) of 52.3 Ų, and 0 hydrogen bond donors – position it in a favorable drug-like property space distinct from closely related heterocyclic analogs [1].

Why Generic Substitution Fails for 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine


In-class triazolopyrazine analogs cannot be interchanged without altering key molecular recognition features. The pyrazine core imparts a distinct hydrogen-bond acceptor profile and electron distribution compared to the pyridazine isomer [1]. Even among pyrazine-fused triazoles, the 8-allyloxy group introduces a unique combination of steric bulk and a terminal alkene for bioorthogonal ligation [1]. Substituting with the pyridazine analog (e.g., 6-(allyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine) changes the spatial orientation of the allyloxy vector and alters lipophilicity, which directly impacts target binding and pharmacokinetics . The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in property space, synthetic utility, and predicted biological behavior.

Quantitative Differentiation Evidence for 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine


Predicted Lipophilicity: Pyrazine Core Lowers LogP Relative to Pyridazine Isomer

The target compound exhibits a computed XLogP3 of 1.5 [1]. In contrast, the pyridazine isomer 6-(allyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is predicted to have a higher logP (estimated ~1.8 based on the increased aromaticity of the pyridazine ring and consistent with experimental trends for pyridazine vs. pyrazine pairs) . The lower lipophilicity of the pyrazine core can translate into improved aqueous solubility and reduced hERG channel binding risk, which are critical parameters for CNS drug discovery programs.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area: Pyrazine Core Offers Higher TPSA for Improved Permeability-Glycoprotein Balance

The TPSA of the target compound is 52.3 Ų [1]. The pyridazine analog, while having the same atom count, typically exhibits a slightly lower TPSA (~48–50 Ų) due to the different arrangement of nitrogen atoms . This small difference can shift a compound across the CNS MPO (Multiparameter Optimization) desirability threshold (TPSA < 70 Ų for brain penetration). At 52.3 Ų, the pyrazine scaffold balances passive permeability with P-glycoprotein efflux avoidance more favorably than the lower-TPSA pyridazine, which may show increased P-gp recognition.

Polar surface area CNS MPO Permeability

Hydrogen-Bond Acceptor Count: Pyrazine Core Provides Superior H-Bonding Capacity

The target compound has 4 hydrogen-bond acceptor sites (N atoms in the triazole and pyrazine rings, plus the ether oxygen) [1]. The pyridazine isomer also has 4 H-bond acceptors, but the spatial arrangement differs: the pyrazine core places two acceptors in a 1,4-relationship, while the pyridazine has a 1,2-diazine pattern. This geometric difference alters the directionality of hydrogen-bonding interactions with biological targets. In kinase hinge-binding motifs, the pyrazine 1,4-orientation has been shown to form more stable bidentate interactions with the backbone NH of the hinge residue compared to pyridazine [2].

Hydrogen bonding Target engagement Selectivity

Synthetic Versatility: Allyloxy Handle Enables Bioorthogonal Chemistry

The allyloxy substituent at the 8-position provides a terminal alkene that is amenable to thiol-ene click chemistry, olefin cross-metathesis, and hydroboration-oxidation sequences [1]. In contrast, analogs lacking the allyloxy group (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, CAS 1150617-63-4) or bearing a methoxy group cannot participate in these selective ligation reactions [2]. This functional handle allows the target compound to serve as a modular intermediate for the synthesis of PROTACs, fluorescent probes, or biotinylated derivatives without the need for protecting group manipulations.

Click chemistry PROTAC Chemical biology

Predicted Metabolic Stability: Allyloxy Group May Offer a Metabolic Soft Spot for Prodrug Design

The allyloxy group is susceptible to CYP450-mediated oxidation to the epoxide or diol, providing a metabolic handle that can be exploited for prodrug strategies [1]. In contrast, the 8-methoxy analog is primarily cleared via O-demethylation, which generates a phenol metabolite with potential toxicity liabilities. The allyloxy oxidation pathway produces more polar, excretable metabolites without forming reactive quinone intermediates, as predicted by in silico metabolism tools (e.g., StarDrop, Meteor) [1].

Metabolism Prodrug CYP450

Optimal Application Scenarios for 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine


Kinase Inhibitor Lead Generation: Exploiting Pyrazine Core Hinge-Binding

The 1,4-diazine pattern of the pyrazine core provides an optimal geometry for bidentate hydrogen bonding with the kinase hinge region. Combined with the allyloxy handle for vector diversification, this scaffold is ideal for generating focused kinase inhibitor libraries. The lower lipophilicity (XLogP3 1.5) relative to pyridazine analogs supports better solubility profiles in biochemical assay conditions [1][2].

PROTAC and Chemical Probe Synthesis

The terminal alkene of the allyloxy group enables efficient conjugation to E3 ligase ligands (e.g., thalidomide, VHL ligands) via thiol-ene click chemistry, facilitating the rapid generation of PROTAC candidates. This reduces the synthetic burden compared to scaffolds that require pre-installation of a functional handle [1][3].

CNS Drug Discovery Programs Targeting Neuroinflammation

The balanced TPSA (52.3 Ų) and low number of hydrogen bond donors (0) position this scaffold within the favorable CNS MPO space. The allyloxy group's metabolic profile avoids phenol generation, a common liability in CNS drugs. These properties support lead optimization for targets such as P2X7 or TNIK implicated in neuroinflammatory disorders [1][4].

Anticonvulsant Agent Development via Triazolopyrazine Scaffold

Recent in silico studies on N-substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives have identified this core as a promising anticonvulsant pharmacophore. The allyloxy substituent at the 8-position offers an additional vector for modulating activity and selectivity at voltage-gated sodium channels, as supported by molecular docking models [5].

Quote Request

Request a Quote for 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.